3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol It is a derivative of bicyclo[111]pentane, a structure known for its unique rigidity and stability
Mechanism of Action
Mode of Action
The mode of action of 3-(2,2-Difluoroethyl)bicyclo[11It has been reported that the compound can undergo decarboxylative coupling via a photoredox mechanism . This suggests that the compound may interact with its targets through a radical-based mechanism, leading to changes in the target molecules.
Biochemical Pathways
The compound’s ability to undergo decarboxylative coupling suggests that it may influence pathways involving radical species .
Preparation Methods
The synthesis of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Comparison with Similar Compounds
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the difluoroethyl group, making it less chemically diverse and potentially less effective in certain applications.
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid, leading to different reactivity and applications.
3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-amine: Contains an amine group, which can participate in different types of chemical reactions and interactions compared to the carboxylic acid.
The unique combination of the bicyclo[1.1.1]pentane core and the difluoroethyl group in this compound provides it with distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,2-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-5(10)1-7-2-8(3-7,4-7)6(11)12/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRFNXPSVZADQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503206-97-9 |
Source
|
Record name | 3-(2,2-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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